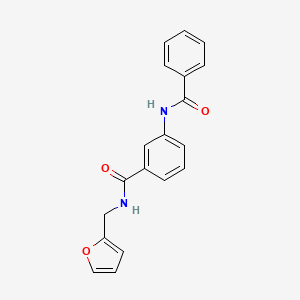![molecular formula C20H26N2O2S B4538635 2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4538635.png)
2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
Vue d'ensemble
Description
2,4,6-Trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, incorporating a sulfonamide group linked to a benzyl moiety with a pyrrolidine ring, makes it a candidate for exploration in enzyme inhibition, antimicrobial activity, and possibly as a ligand in metal coordination chemistry.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines. For compounds similar to 2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, the synthesis might include steps such as the reaction of benzene sulfonyl chloride with aminopyridine or pyrrolidine derivatives in the presence of base, followed by further functionalization of the aromatic ring (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide can be characterized by X-ray crystallography, revealing interactions such as π–π stacking and hydrogen bonding that contribute to their stability and reactivity. For instance, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide exhibits π–π interactions and hydrogen-bonding, forming a three-dimensional network (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Sulfonamides, including 2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, undergo various chemical reactions, reflecting their chemical properties. These may involve interactions with carbonic anhydrases or other enzymes, impacting their activity and potentially offering a pathway to develop new inhibitors or therapeutic agents. For example, pyrrolidine-containing benzenesulfonamides have shown antimicrobial, antifungal, and enzyme inhibitory activities, highlighting the chemical versatility of sulfonamides (Poyraz et al., 2023).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystal structure, are crucial for their application in drug design and organic synthesis. Spectroscopic methods such as FT-IR, NMR, and UV-Vis spectroscopy, along with computational studies like density functional theory (DFT), can provide insights into the electronic structure and physical characteristics of these compounds (Özdemir et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,4,6-trimethyl-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide and related compounds, such as their reactivity towards nucleophiles, electrophiles, and enzymes, define their potential applications. Computational chemistry and molecular docking studies can reveal how these compounds interact at the molecular level, providing a basis for designing more potent enzyme inhibitors or ligands with specific properties (Elangovan et al., 2021).
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-12-16(2)20(17(3)13-15)25(23,24)21-14-18-6-8-19(9-7-18)22-10-4-5-11-22/h6-9,12-13,21H,4-5,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGRRSCBOFHGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![propyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4538567.png)
![4-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B4538574.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[2-(1H-indol-3-yl)-1-methylethyl]acetamide](/img/structure/B4538578.png)
![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4538588.png)
![methyl 5-[2-(allyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4538592.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4538605.png)
![N-(4-methyl-2-pyridinyl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide](/img/structure/B4538610.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4538615.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4538629.png)
![2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4538640.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4538644.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4538647.png)